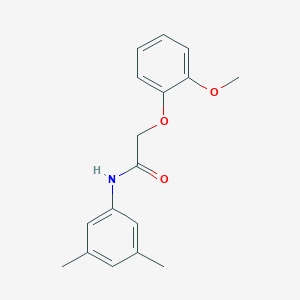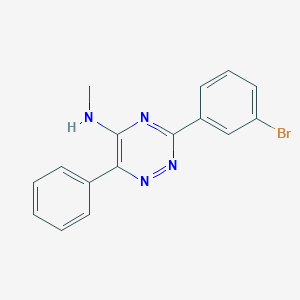![molecular formula C19H18N2O3S B259097 4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid](/img/structure/B259097.png)
4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid, also known as PBT2, is a small molecule that has shown potential therapeutic effects in various neurological disorders. PBT2 has been studied extensively for its ability to target metal ions in the brain, which are involved in the pathogenesis of several neurodegenerative diseases.
Mecanismo De Acción
4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid has a unique mechanism of action that involves its ability to target metal ions in the brain, including copper, zinc, and iron. These metal ions are involved in the pathogenesis of various neurological disorders, and 4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid has been shown to reduce their levels in the brain. 4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid also has the ability to promote the formation of soluble amyloid-beta oligomers, which are less toxic than the insoluble amyloid-beta plaques that are characteristic of Alzheimer's disease.
Biochemical and Physiological Effects:
4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid has been shown to have several biochemical and physiological effects in animal models of neurological disorders. It has been shown to reduce oxidative stress, neuroinflammation, and neuronal apoptosis in the brain. 4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid has also been shown to improve synaptic plasticity and increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal survival and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid in lab experiments is its ability to target metal ions in the brain, which are involved in the pathogenesis of various neurological disorders. 4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid is also a small molecule that can easily cross the blood-brain barrier, making it an attractive candidate for drug development. However, one limitation of using 4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid in lab experiments is its potential toxicity at high doses, which needs to be carefully monitored.
Direcciones Futuras
There are several future directions for research on 4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid. One direction is to explore its potential therapeutic effects in other neurological disorders, such as amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). Another direction is to investigate the optimal dosing and administration of 4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid in clinical trials, as well as its potential side effects. Additionally, future research could focus on developing new analogs of 4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid that have improved efficacy and safety profiles.
Métodos De Síntesis
4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid can be synthesized using a multistep process that involves the reaction of 6-methyl-benzothiazol-2-amine with 4-(chlorocarbonyl)butyric acid, followed by the coupling of the resulting intermediate with 4-aminophenyl isocyanate. The final product is obtained after purification using various chromatographic techniques.
Aplicaciones Científicas De Investigación
4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid has been studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. It has been shown to improve cognitive function, reduce amyloid-beta deposition, and decrease tau phosphorylation in animal models of Alzheimer's disease. In Huntington's disease, 4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid has been shown to reduce mutant huntingtin aggregation and improve motor function in animal models. In Parkinson's disease, 4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid has been shown to improve dopamine release and reduce neuroinflammation in animal models.
Propiedades
Nombre del producto |
4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid |
|---|---|
Fórmula molecular |
C19H18N2O3S |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
5-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H18N2O3S/c1-12-5-10-15-16(11-12)25-19(21-15)13-6-8-14(9-7-13)20-17(22)3-2-4-18(23)24/h5-11H,2-4H2,1H3,(H,20,22)(H,23,24) |
Clave InChI |
SUWRHQOGIWHSDJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCCC(=O)O |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[(3-fluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259015.png)
![3-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B259016.png)


![2-amino-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B259021.png)
![N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-methylbenzamide](/img/structure/B259022.png)
![1,5-Dimethyl-4-[(3-oxocyclohexen-1-yl)amino]-2-phenylpyrazol-3-one](/img/structure/B259026.png)
![4-(Furan-2-yl)-7-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine](/img/structure/B259029.png)

![2-methyl-N-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide](/img/structure/B259037.png)
![N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B259038.png)
![4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B259039.png)
![N-(3'-acetyl-2,3-dihydro-3'H-spiro[benzo[f]thiochromene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B259040.png)
